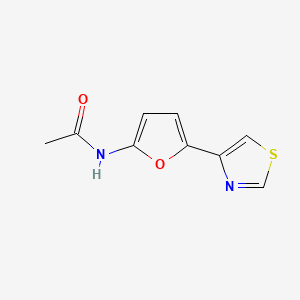

Acetamide, N-(5-(4-thiazolyl)-2-furanyl)-

Description

Historical Context and Research Trajectory

The investigation into NFTA appears to have gained momentum in the latter half of the 20th century. A significant portion of the research literature, including studies from the early 1970s, centers on its carcinogenic activity. For instance, a 1970 study detailed the carcinogenicity of NFTA in female rats when administered orally. nih.govaacrjournals.org This research demonstrated that the compound induced a variety of tumors, including mammary, salivary gland, and lung carcinomas, as well as transitional cell carcinomas of the kidney. aacrjournals.org

Subsequent evaluations by international bodies solidified its classification as a carcinogen. The International Agency for Research on Cancer (IARC) published a monograph in 1974 summarizing the evidence of its carcinogenicity in mice, rats, and hamsters following oral administration. inchem.orgnih.gov These studies found that NFTA produced tumors in various organs, including the forestomach, mammary glands, lungs, and urinary bladder. inchem.org The research trajectory has largely been driven by the need to understand the mechanisms behind its toxicity and metabolic activation, which transforms the compound into its ultimate carcinogenic form. nih.gov This has positioned NFTA as a model compound for studying chemical carcinogenesis.

Molecular Architecture and Chemical Classification

| Component | Chemical Description |

| Core Structure | Aromatic Amide nih.gov |

| Heterocyclic Systems | Thiazole (B1198619), Furan (B31954) nih.govnih.gov |

| Key Substituents | Acetamide (B32628) group, Nitro group patsnap.comsvedbergopen.com |

| Molecular Formula | C9H7N3O4S epa.gov |

| IUPAC Name | N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide nih.gov |

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, and both thiazole and furan are prominent examples. bohrium.comorientjchem.org

Thiazole : This five-membered ring containing sulfur and nitrogen atoms is a core component of many biologically active molecules, both natural (like vitamin B1) and synthetic. nih.gov Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. wisdomlib.orgnih.gov Its aromatic nature allows for various chemical modifications, making it a versatile building block in drug design. nih.gov The thiazole nucleus is a key feature in several clinically used drugs. bohrium.com

Furan : The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. nih.govutripoli.edu.ly It is present in numerous natural products and is frequently incorporated into medicinal compounds to optimize their pharmacokinetic profiles, such as solubility and bioavailability. orientjchem.orgsemanticscholar.org The furan scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lyijabbr.com The presence of the ether oxygen adds polarity and the potential for hydrogen bonding. semanticscholar.org

The acetamide group (CH3CONH2) is a simple amide derived from acetic acid. patsnap.comnih.gov In medicinal chemistry, the acetamide moiety is a common functional group found in many pharmaceutical agents. archivepp.comnih.gov Its ability to form hydrogen bonds can influence a molecule's solubility and its interaction with biological targets like enzymes and receptors. patsnap.com The acetamide linkage is often used in the design of new therapeutic candidates and can be crucial for the biological activity of a compound. patsnap.comnih.gov Derivatives of acetamide have been investigated for a wide array of therapeutic applications, highlighting the importance of this functional group in drug development. archivepp.com

The nitro group (-NO2) is a potent electron-withdrawing group that significantly influences a molecule's electronic properties through both inductive and resonance effects. mdpi.comquora.com This can alter the polarity and reactivity of the entire molecule, which may enhance its interaction with biological targets. nih.gov

The presence of a nitro group is a feature of many compounds with a range of biological activities, including antibacterial and antineoplastic properties. nih.gov However, the nitro group is also frequently associated with toxicity. svedbergopen.com Its metabolic reduction within biological systems can produce reactive intermediates, such as free radicals. svedbergopen.com These reactive species can interact with and cause damage to cellular macromolecules like DNA, a mechanism that is linked to the mutagenic and carcinogenic effects of many nitroaromatic compounds. svedbergopen.com This dual role as both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity) makes the nitro group a feature of great interest and concern in medicinal chemistry and toxicology. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

83487-82-5 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

N-[5-(1,3-thiazol-4-yl)furan-2-yl]acetamide |

InChI |

InChI=1S/C9H8N2O2S/c1-6(12)11-9-3-2-8(13-9)7-4-14-5-10-7/h2-5H,1H3,(H,11,12) |

InChI Key |

IBKLVDQIXAWUDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(O1)C2=CSC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 5 Nitro 2 Furyl 2 Thiazolyl Acetamide

Established Synthetic Routes and Strategies

The primary approach to synthesizing N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide is a sequential process that first builds the 2-amino-4-(5-nitro-2-furyl)thiazole core, followed by the acylation of the amino group. This strategy leverages the well-known Hantzsch thiazole (B1198619) synthesis. nih.gov

The synthesis begins with precursors that provide the necessary carbon and heteroatom framework for the final molecule. The furan (B31954) component is typically derived from a 5-nitrofuran-based starting material, while the thiazole ring is constructed using a thioamide source.

A critical precursor for the thiazole ring formation is an α-haloketone derived from 5-nitrofuran. An example of this is 2-bromo-1-(5-nitro-2-furyl)ethanone. This intermediate is then reacted with a compound containing a thioamide functional group, most commonly thiourea (B124793), which provides the nitrogen and sulfur atoms required for the thiazole ring. nih.gov

| Precursor | Role in Synthesis |

| 2-Bromo-1-(5-nitro-2-furyl)ethanone | Provides the C4 and C5 atoms of the thiazole ring and the attached 5-nitro-2-furyl group. It is the α-halocarbonyl component in the Hantzsch synthesis. |

| Thiourea | Serves as the source of the N-C-S fragment, providing the N3, C2, and S1 atoms of the thiazole ring. nih.gov |

| Acetic Anhydride (B1165640) / Acetyl Chloride | Acts as the acetylating agent to convert the 2-amino group on the thiazole ring into the final acetamide (B32628) functionality. mdpi.com |

Reaction conditions for the initial cyclization typically involve refluxing the α-haloketone and thiourea in a suitable solvent, such as absolute ethanol. ijcce.ac.ir The subsequent acetylation is often carried out using acetic anhydride, sometimes with a catalyst or under basic conditions. mdpi.com

The cornerstone of the synthesis is the Hantzsch thiazole synthesis, a classic cyclization reaction. nih.gov This method involves the reaction between an α-halocarbonyl compound and a thioamide. nih.gov In the synthesis of the target molecule's core, 2-bromo-1-(5-nitro-2-furyl)ethanone reacts with thiourea. The mechanism proceeds through an initial alkylation of the sulfur atom of thiourea by the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. nih.gov This reaction yields the key intermediate, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). nih.gov

Reaction Scheme: Hantzsch Thiazole Synthesis

Step 1: S-Alkylation

2-Bromo-1-(5-nitro-2-furyl)ethanone + Thiourea → Isothiouronium salt intermediate

Step 2: Cyclization and Dehydration

Isothiouronium salt intermediate → 2-amino-4-(5-nitro-2-furyl)thiazole

Following the successful formation of the 2-aminothiazole (B372263) heterocycle, the final step involves a functional group interconversion. The primary amino group at the C2 position of the thiazole ring is converted into an acetamide group. This is typically achieved through acylation. researchgate.net The reaction of 2-amino-4-(5-nitro-2-furyl)thiazole with an acetylating agent like acetic anhydride or acetyl chloride yields the final product, N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide. mdpi.com This straightforward conversion is a common method for modifying the amino group on thiazole rings. mdpi.com

Derivatization Approaches and Analog Synthesis

The core structure of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide can be modified to produce a variety of analogs. These modifications can be made to the acetamide side chain or the substituent on the furan ring, allowing for the exploration of structure-activity relationships.

The acetamide group offers a convenient point for derivatization. One of the most direct modifications is its removal through deacetylation, which yields the precursor 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). nih.gov This transformation is significant as ANFT is also a known metabolite of the parent compound. nih.gov

Furthermore, the acetyl group can be replaced with other acyl or functional groups. By using different acylating agents, a library of analogs can be synthesized. For example, reacting the 2-aminothiazole intermediate with various acid chlorides or anhydrides can introduce different alkyl, aryl, or heterocyclic moieties. mdpi.com An example of such a modification is the synthesis of 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, where the acetyl group is replaced by a trifluoroacetyl group. psu.edu

| Modification Type | Reagent Example | Resulting Functional Group |

| Deacetylation | Hydrolysis (acidic or basic) | Primary Amine (-NH₂) |

| Alternative Acylation | Benzoyl Chloride | Benzamide (-NHCOPh) |

| Alternative Acylation | Trifluoroacetic Anhydride | Trifluoroacetamide (-NHCOCF₃) |

Altering the substituent on the furan ring provides another avenue for creating analogs. The synthesis can be adapted by starting with furan precursors that have different groups at the 5-position instead of the nitro group. For instance, methods exist for synthesizing 5-arylfuran-2-carboxylic acids and 5-arylfuran-2-carbaldehydes by reacting furan-2-carboxylic acid or furfural (B47365) with various aromatic diazonium salts. pensoft.netresearchgate.net These 5-aryl furan derivatives could then, in principle, be carried through a similar synthetic sequence (conversion to an α-haloketone, cyclization with thiourea, and acetylation) to produce analogs with different aryl groups replacing the nitro group on the furan ring. pensoft.netresearchgate.net This approach allows for systematic variation of the electronic and steric properties of the furan substituent.

Structural Alterations of the Thiazole Ring

The thiazole ring is a key pharmacophore in many biologically active compounds, and its structural versatility allows for extensive modifications to fine-tune pharmacological profiles. ijnrd.org In the context of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide and related structures, research has explored the introduction of various substituents at different positions of the thiazole ring to investigate structure-activity relationships (SAR). ijnrd.orgnih.gov

Key findings from studies on related thiazole derivatives indicate that modifications at the 2- and 4-positions are common synthetic goals. For instance, introducing different aryl groups at the 4-position or altering the substituent on the 2-amino group can significantly impact the molecule's biological properties. ijnrd.org While specific examples directly modifying the N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide scaffold are not detailed in the provided literature, the general principles of thiazole chemistry allow for such alterations. Synthetic strategies often involve the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides, a method that is highly adaptable for creating a variety of substituted thiazoles. researchgate.net

Table 1: Potential Modifications on the Thiazole Ring

| Position | Type of Modification | Potential Starting Materials |

|---|---|---|

| C4-Position | Introduction of various aryl or alkyl groups | Substituted α-haloketones |

| C5-Position | Halogenation or other electrophilic substitutions | N-halosuccinimides |

These modifications are crucial as they can influence the molecule's electronic properties, steric profile, and ability to interact with biological targets. ijnrd.org

Investigations of Alternative Heterocyclic Cores

The replacement of the furan or thiazole ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties. Research into bioisosteric replacement has led to the synthesis of analogs where the nitro-furan moiety or the thiazole core is substituted with other rings.

For example, analogs have been synthesized where the 5-nitro-2-furyl group is replaced by other heterocycles to modulate activity and metabolic stability. Similarly, the thiazole ring can be replaced by other five-membered heterocycles like 1,3,4-thiadiazole (B1197879) or oxadiazole. ncats.ioresearchgate.net A known analog, N-(5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl)acetamide, incorporates a 1,3,4-thiadiazole ring instead of the thiazole, demonstrating the exploration of alternative heterocyclic cores. ncats.io The rationale behind these investigations is that different heterocyclic cores can alter the molecule's geometry, hydrogen bonding capacity, and metabolic fate. ijnrd.org

Chemical Reactivity and Mechanistic Pathways

The chemical reactivity of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide is largely dictated by its three main components: the nitro-furan ring, the thiazole ring, and the acetamide side chain.

Oxidation Reactions (e.g., Nitro Group Reduction)

The most significant transformation within this class of compounds is the reduction of the nitro group, a key step in its metabolic activation. nih.gov The nitro group is highly electrophilic and susceptible to reduction by various chemical and biological reducing agents. masterorganicchemistry.comwikipedia.org

Chemical reduction can be achieved using several methods:

Catalytic Hydrogenation: Using catalysts like palladium-on-carbon (Pd/C) or Raney Nickel is a common and efficient method to reduce aromatic nitro groups to primary amines. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are classic reagents for this conversion. masterorganicchemistry.com

The reduction process is stepwise, proceeding through nitroso and hydroxylamine (B1172632) intermediates, which are often highly reactive. The final product of the complete reduction is the corresponding amino derivative, 2-amino-4-(5-amino-2-furyl)thiazole. The deacetylated analogue, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), is also a significant compound in metabolic studies. nih.gov

Reduction Reactions (e.g., Thiazole Ring Reduction)

The thiazole ring is an aromatic heterocycle and is generally resistant to reduction under mild conditions. Unlike the nitro group, reducing the thiazole ring requires more forceful conditions. Catalytic hydrogenation, which readily reduces the nitro group, typically leaves the thiazole ring intact. However, studies on a related compound, 4-(5-nitro-2-furyl)thiazole (B1220610) (NFT), have shown that chemical reduction can lead to the formation of 1-(4-thiazolyl)-3-cyano-1-propanone. nih.gov This product results from the reduction of the nitro group followed by the reductive cleavage of the furan ring, rather than the thiazole ring. nih.gov This suggests that the furan ring is more susceptible to reductive degradation than the thiazole core in this particular scaffold.

Substitution Reactions on the Acetamide Moiety

The acetamide group (-NHCOCH₃) on the thiazole ring can undergo several reactions, most notably hydrolysis.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding primary amine, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), and acetic acid. This deacetylation is a known metabolic pathway for N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide. nih.gov The resulting amino group is a strongly activating, ortho-, para-directing substituent, which can significantly alter the reactivity of the thiazole ring in subsequent reactions. masterorganicchemistry.com

Modification: The acetamide itself can be a precursor for further functionalization. While not extensively detailed for this specific molecule, general organic chemistry principles allow for the synthesis of various N-acyl derivatives by first hydrolyzing the acetamide to the amine and then reacting it with different acylating agents. This allows for the introduction of a wide variety of side chains to probe for improved activity. nih.govijcce.ac.ir

Table 2: Summary of Chemical Reactivity

| Moiety | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C or Fe, HCl | Amino group |

| Furan Ring | Reductive Cleavage | Catalytic Hydrogenation | Ring-opened cyano-propanone derivative nih.gov |

Molecular Interactions and Biochemical Mechanisms of N 4 5 Nitro 2 Furyl 2 Thiazolyl Acetamide

Mechanistic Investigations into Molecular Targets

Investigations into the molecular targets of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide reveal a mode of action dependent on enzymatic processing to generate reactive intermediates. These intermediates then interact with various cellular components, including enzymes and macromolecules, driving its biochemical effects.

Enzyme-Compound Interactions (e.g., Prostaglandin (B15479496) H Synthase Modulation)

A significant pathway for the metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide involves the enzyme Prostaglandin H Synthase (PHS), also known as prostaglandin endoperoxide synthetase. Research using microsomal preparations from rabbit renal inner medulla and ram seminal vesicles has demonstrated that this enzyme can mediate the metabolism of the compound through a cooxidative process. This metabolic activity is dependent on the presence of specific fatty acid substrates for PHS, such as arachidonic acid.

The interaction is characterized by its inhibition by a range of structurally diverse PHS inhibitors, including indomethacin, aspirin, and meclofenamic acid. Specificity studies have suggested that other enzymes such as nitroreductase, xanthine (B1682287) oxidase, and mixed-function oxidases are not primarily involved in this particular metabolic pathway. This cooxidative metabolism by PHS represents a key enzyme-compound interaction that contributes to the biotransformation of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide.

Receptor Binding Characterization

The primary mechanism of action for N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide does not appear to involve direct, high-affinity binding to specific cellular receptors in the classical sense, such as those for hormones or neurotransmitters. Instead, its biological effects are overwhelmingly attributed to its metabolic activation and subsequent covalent modification of cellular macromolecules. The literature focuses on these covalent interactions rather than on characterizations of specific, reversible ligand-receptor binding dynamics.

Macromolecular Binding Studies

A central feature of the biochemical mechanism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide and its metabolites is their ability to covalently bind to cellular macromolecules. This binding has been observed in vivo with proteins and nucleic acids in both target and non-target organs.

Studies using a radiolabeled form of the related compound, N-[4-(5-nitro-2-furyl)-2-[35S]thiazolyl]formamide, in rats demonstrated significant binding to protein, RNA, and DNA in the liver, kidney, and urinary bladder. nih.gov The extent of this binding was found to be elevated in germfree rats compared to conventional rats, indicating a potential role for gut microbiota in the compound's metabolism and disposition. nih.gov

| Macromolecule | Organ | Conventional Rats | Germ-Free Rats |

|---|---|---|---|

| Protein | Liver | 165 +/- 40 | 307 +/- 31 |

| Kidney | 72 +/- 19 | 88 +/- 24 | |

| Bladder | 272 | 322 | |

| RNA | Liver | 217 +/- 184 | 413 +/- 196 |

| Kidney | 219 +/- 60 | 617 +/- 196 | |

| Bladder | 448 | 1373 | |

| DNA | Liver | 9.8 +/- 7.5 | 17.0 +/- 7.5 |

| Kidney | 0.69 +/- 0.38 | 4.5 +/- 1.0 |

Mechanisms of DNA Adduct Formation

The covalent binding of chemical agents or their metabolites to DNA, forming DNA adducts, is a critical mechanism of action for many biologically active compounds. For N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, this process is contingent on its metabolic activation. Pathways such as nitroreduction are proposed to generate highly reactive electrophilic intermediates, including nitroso and N-hydroxylamino derivatives. researchgate.net

These reactive species can then attack nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. Research has confirmed that the metabolite 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), upon chemical reduction, reacts with transfer RNA to form adducts. nih.gov Furthermore, the metabolic activation of ANFT mediated by nitroreductase has been shown to result in binding to nucleic acids. nih.gov This evidence supports a mechanism where enzymatic activation of the compound is a prerequisite for the formation of DNA adducts.

Protein Binding Dynamics (e.g., Interaction with Sulfhydryl Groups)

In vivo studies have confirmed that N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide or its metabolites bind covalently to proteins. nih.gov While the specific amino acid targets have not been fully elucidated for this compound, the reactive electrophilic intermediates generated during its metabolic activation are chemically suited to react with nucleophilic residues on proteins.

Metabolic Activation Pathways

The biological activity of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide is dependent on its conversion to chemically reactive metabolites. Several metabolic activation pathways have been proposed and investigated.

One primary pathway is deformylation , which converts the parent compound into 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). researchgate.net This metabolite can then undergo further biotransformation.

A second critical pathway is nitroreduction . This process, likely mediated by cellular nitroreductase enzymes, involves the reduction of the nitro group on the furan (B31954) ring. researchgate.netnih.gov This reduction is thought to proceed through highly reactive nitroso and N-hydroxylamino intermediates, which are potent electrophiles capable of binding to macromolecules. researchgate.net

Pathways of Nitroreduction

The metabolic activation of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide is initiated by the reduction of its nitro group, a critical step for its biological effects. This process of nitroreduction can occur through various enzymatic pathways within the cell.

One-electron reduction of the nitro group leads to the formation of a nitro anion radical. This reaction is often catalyzed by bacterial ferredoxins. In aerobic conditions, this radical can be re-oxidized back to the parent compound, a process known as futile cycling, which can lead to the generation of reactive oxygen species. Under anaerobic conditions, further reduction can occur.

Enzymes such as cytochrome P450 oxidoreductase can facilitate the nitroreduction of related 5-nitrofurans. Additionally, mitochondrial enzymes, including adrenodoxin reductase, have been implicated in the reduction of 2-nitrofurans. These enzymes transfer electrons from NADPH to the nitro group, initiating the reductive cascade. The reduction proceeds through single electron steps, particularly under anaerobic conditions.

Dynamics of Deacetylation and Reacetylation

The metabolic fate of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide also involves the dynamics of its acetamide (B32628) group. While specific data on the deacetylation and reacetylation of this particular compound are limited, the biotransformation of structurally similar compounds provides insight into these processes. For instance, the related compound N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) undergoes deformylation to produce 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). This suggests that N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide may undergo a similar deacetylation to yield ANFT.

The resulting amino group of ANFT could potentially undergo reacetylation through the action of N-acetyltransferases (NATs). The balance between deacetylation and reacetylation can significantly influence the compound's biological activity and toxicity.

Formation and Reactivity of Metabolic Intermediates

The nitroreduction of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide results in the formation of several highly reactive metabolic intermediates. The initial reduction leads to a nitroso derivative, which is then further reduced to a N-hydroxylamino intermediate.

These intermediates, particularly the N-hydroxylamino species, are electrophilic and can covalently bind to cellular macromolecules, including DNA. The N-hydroxylamine can be further activated, for instance by acetylation, to form an even more reactive N-acetoxy derivative. This N-acetoxy species is a potent electrophile that can react with nucleophilic sites in DNA, such as the C8 and N2 positions of guanine, to form DNA adducts. The formation of these adducts is a critical event in the initiation of genotoxicity.

The reactivity of these intermediates is central to the compound's mechanism of action. The enzymatic α-hydroxylation of related N-nitrosamines by cytochrome P450 can lead to the formation of unstable primary nitrosamines that decompose to diazonium ions, which are potent DNA alkylating agents.

Cellular and Subcellular Interaction Mechanisms (in vitro models)

In vitro studies with related nitro-containing and thiazole (B1198619) compounds have provided valuable insights into the cellular and subcellular interaction mechanisms of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide.

Modulation of Intracellular Biochemical Pathways

The interaction of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide and its metabolites with cellular components can modulate various intracellular biochemical pathways. For example, the trypanocidal activity of some nitro-containing compounds is dependent on type I nitroreductase, indicating that the expression levels of such enzymes can significantly influence the cellular response.

Furthermore, the ability of reactive intermediates to bind to DNA suggests an interaction with DNA replication and repair pathways. The formation of DNA adducts can stall replication forks and trigger cellular DNA damage responses, potentially leading to cell cycle arrest and apoptosis.

Insights from In Vitro Assays for Cellular Response

A variety of in vitro assays are employed to assess the cellular response to chemical compounds. For thiazole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to evaluate cytotoxicity in cell lines such as HepG2 and Vero cells. als-journal.com The IC50 values obtained from such assays provide a quantitative measure of a compound's cytotoxic potential.

For related nitro-containing compounds, in vitro assays are used to determine their activity against various pathogens, such as Trypanosoma brucei. These assays typically measure the concentration of the compound required to inhibit the growth of the parasite by 50% (IC50). The selectivity index, which compares the cytotoxicity to mammalian cells with the activity against the pathogen, is also a critical parameter determined from in vitro studies.

Table 1: Investigated Biochemical and Cellular Mechanisms

| Mechanism | Description | Key Intermediates/Pathways |

|---|---|---|

| Nitroreduction | The enzymatic reduction of the nitro group, initiating metabolic activation. | Nitro anion radical, Cytochrome P450 oxidoreductase, Mitochondrial nitroreductases |

| Deacetylation | The removal of the acetyl group, potentially leading to the formation of 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). | N/A |

| Formation of Reactive Intermediates | Generation of electrophilic species following nitroreduction. | Nitroso derivatives, N-hydroxylamino intermediates, N-acetoxy derivatives |

| DNA Adduct Formation | Covalent binding of reactive metabolites to DNA. | N-(deoxyguanosin-8-yl) adducts |

| Cellular Cytotoxicity | The ability of the compound to cause cell death. | Measured by assays such as the MTT assay |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide |

| N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) |

| 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) |

Structure Activity Relationship Sar Studies for Mechanistic Elucidation of N 4 5 Nitro 2 Furyl 2 Thiazolyl Acetamide

Correlation of Structural Features with Molecular Target Engagement

The carcinogenicity of NFTA is not a direct action of the molecule itself but rather a consequence of its metabolic activation to a reactive species that can then interact with cellular macromolecules. A crucial step in this process is the enzymatic activation of NFTA, primarily by the enzyme complex prostaglandin (B15479496) H synthase (PHS). nih.gov This activation is a key event that dictates the engagement of the compound with its ultimate molecular targets.

Impact of Functional Groups on Biochemical Modulation

The biological activity of NFTA is a composite of the contributions of its individual functional groups: the nitro group, the furan (B31954) and thiazole (B1198619) heterocyclic moieties, and the acetamide (B32628) group.

The presence of the 5-nitro group on the furan ring is an absolute requirement for the biological activity of NFTA and related nitrofurans. This functional group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. The antimicrobial and carcinogenic activities of nitroaromatic compounds are linked to the enzymatic reduction of the nitro group in vivo. This reduction process generates highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives, which are ultimately responsible for the compound's toxicity and ability to damage DNA. Therefore, the nitro group essentially acts as a pro-toxicophore, which is metabolically activated to exert its biological effect.

The thiazole ring, in particular, is a common feature in many biologically active compounds and is known to participate in various non-covalent interactions with biological targets. The specific arrangement of the furan and thiazole rings in NFTA positions the nitro group and the acetamide group in a precise spatial orientation that is likely critical for its recognition by enzymes and subsequent activation.

The acetamide group at the 2-position of the thiazole ring plays a crucial role in modulating the activity of NFTA. The metabolic deacetylation of NFTA to form 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) is a significant event. Studies have shown that ANFT is activated to bind to macromolecules at a considerably greater rate than NFTA itself. nih.gov This suggests that the acetamide group may serve to modulate the rate of metabolic activation, with its removal leading to a more reactive species.

Furthermore, modifications to the acetamide group have a profound impact on the compound's carcinogenic profile. For instance, replacing the acetyl group with a formyl group to create N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) results in a potent urinary bladder carcinogen. This highlights the sensitivity of the biological activity to even minor changes in the acyl group. The nature of the substituent on the acetamide nitrogen can therefore fine-tune the compound's interaction with metabolizing enzymes and its ultimate carcinogenic potential.

The following table summarizes the impact of modifications to the acetamide group on the carcinogenicity of related compounds in mice:

| Compound | Acetamide Group Modification | Primary Carcinogenic Effect |

| N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) | Acetyl | Lymphocytic leukemia, forestomach tumors |

| N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) | Formyl | Urinary bladder carcinomas |

| 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide | Trifluoroacetyl | Forestomach tumors |

| 2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT) | Amine (deacetylated) | - |

Analysis of Steric and Electronic Factors in Molecular Interactions

Quantitative structure-activity relationship (QSAR) studies on related nitrofuran and thiazole derivatives have consistently demonstrated the importance of electronic parameters, such as the Hammett substituent constant and the reduction potential, in influencing their biological effects. The strong electron-withdrawing nature of the nitro group, as previously mentioned, is a key electronic feature that drives the metabolic activation of NFTA.

The planarity of the fused heterocyclic ring system is also a significant factor, as it can facilitate intercalation into the DNA structure or promote favorable binding to the active sites of enzymes. Steric hindrance can also play a role; bulky substituents introduced at various positions on the molecule could potentially disrupt these interactions and reduce biological activity.

A deeper understanding of these factors can be gained through computational methods such as quantum chemical analysis. For instance, the calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide valuable insights into the reactivity and intermolecular interaction capabilities of the molecule. While a specific, detailed QSAR study on NFTA is not extensively available in the public domain, the principles derived from related compounds strongly suggest that a delicate balance of steric and electronic properties is essential for the carcinogenic activity of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide.

Computational Chemistry and Theoretical Investigations of N 4 5 Nitro 2 Furyl 2 Thiazolyl Acetamide

Quantum Mechanical Calculations (e.g., Semi-Empirical Methods like PM3)

Quantum mechanical calculations are employed to model the electronic structure and energy of molecules. Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally efficient way to approximate molecular properties by incorporating experimental data (parameters) to simplify complex calculations. Such studies are fundamental to determining the most stable three-dimensional conformation of a molecule and understanding its intrinsic properties.

Quantum mechanical calculations can determine the optimized geometry of a molecule, representing its lowest energy state. This process yields precise data on bond distances (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes, each defined by three atoms). This information is critical for understanding the molecule's 3D shape and steric profile.

Table 1: Representative Geometric Parameters (Hypothetical Data) This table illustrates the kind of data that would be obtained from a PM3 calculation. The values presented are not from actual research findings.

| Parameter Type | Atoms Involved | Calculated Value |

| Bond Distance | C1-C2 | 1.39 Å |

| Bond Distance | C=O | 1.23 Å |

| Bond Angle | C1-C2-N1 | 120.5° |

| Bond Angle | H-N-C | 119.8° |

| Dihedral Angle | C1-C2-N1-C3 | 178.5° |

Thermodynamic Parameter Computations

These calculations can also predict key thermodynamic properties. This data helps in understanding the stability and reactivity of the compound under various conditions. Important parameters include:

Enthalpy of Formation (ΔHf): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy (ΔG): A measure of the maximum reversible work that may be performed by a thermodynamic system, used to determine the spontaneity of a process.

Entropy (S): A measure of the randomness or disorder of a system.

Table 2: Representative Thermodynamic Parameters (Hypothetical Data) This table illustrates the kind of data that would be obtained from a PM3 calculation. The values presented are not from actual research findings.

| Parameter | Calculated Value | Units |

| Enthalpy of Formation | +50.2 | kcal/mol |

| Gibbs Free Energy | +85.7 | kcal/mol |

| Entropy | 95.3 | cal/mol·K |

Electronic Structure and Band Gap Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. Quantum calculations focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is known as the band gap. A smaller band gap generally implies higher chemical reactivity and easier electronic excitation. This analysis helps to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide) when bound to a second molecule (a receptor, typically a biological macromolecule like a protein or DNA). frontiersin.org These studies are essential in drug discovery for predicting how a compound might interact with a specific biological target.

Molecular docking simulations calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and its target. semanticscholar.org A lower binding energy value typically indicates a more stable and favorable interaction. While specific in silico docking studies for N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide were not identified in the search results, in vivo studies on the closely related compound N-[4-(5-nitro-2-furyl)-2-[35S]thiazolyl]formamide (FANFT) have demonstrated its ability to bind to macromolecules. nih.gov Research showed that FANFT or its metabolites react in the body with proteins and nucleic acids in organs such as the liver, kidney, and bladder. nih.gov This confirms that this class of compounds is capable of forming bonds with biological macromolecules. nih.gov

Docking software allows for the detailed visualization of interactions between the ligand and the amino acid residues within the protein's binding site. researchgate.net These models can reveal crucial non-covalent interactions, such as:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: Attractive interactions between aromatic rings.

Studies on other thiazole (B1198619) derivatives have shown their ability to fit into the active sites of proteins, with their binding stabilized by a network of such interactions. researchgate.netals-journal.com Visualizing these interactions helps researchers understand the basis of the ligand's activity and provides a roadmap for designing more potent and selective derivatives.

Conformational Analysis (e.g., Molecular Mechanics Force Field Calculations)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the conformational analysis of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide using molecular mechanics force field calculations. While the biological activities and synthesis of this compound and its analogs have been subjects of research, detailed theoretical investigations into its conformational landscape using this particular computational method are not publicly available in the retrieved sources.

Molecular mechanics is a computational method that uses classical mechanics to model the potential energy surface of molecules. Force fields are sets of parameters that define this energy surface, allowing for the calculation of stable conformations and the energy barriers between them. Such an analysis for N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide would provide valuable insights into its three-dimensional structure, flexibility, and how its shape might relate to its biological function.

This type of study would typically involve:

Identification of Rotatable Bonds: Key dihedral angles, such as those connecting the furan (B31954) and thiazole rings, and the acetamide (B32628) side chain, would be systematically rotated.

Potential Energy Surface Scanning: The energy of the molecule would be calculated at each rotational step to map out the potential energy surface.

Identification of Minima and Maxima: The resulting energy map would reveal low-energy, stable conformations (local and global minima) and the high-energy transition states that separate them.

This information is crucial for understanding structure-activity relationships, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

Although data from molecular mechanics force field calculations are not available, other computational methods, such as Density Functional Theory (DFT), have been used to investigate the structural properties of similar compounds. These studies, however, typically focus on optimizing the geometry of a single, lowest-energy conformation rather than a full exploration of the conformational space as would be achieved through a detailed molecular mechanics analysis.

Further computational research employing molecular mechanics would be necessary to provide detailed data on the conformational preferences and flexibility of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide.

Analytical and Spectroscopic Characterization Techniques for N 4 5 Nitro 2 Furyl 2 Thiazolyl Acetamide in Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, distinct signals corresponding to each type of proton in the molecule would be expected. The protons on the furan (B31954) and thiazole (B1198619) rings would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The single proton of the amide (N-H) group would likely present as a broad singlet, and the sharp singlet for the three protons of the acetyl methyl group (CH₃) would be observed in the upfield region, generally around 2.2-2.5 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide would give a distinct signal. The carbonyl carbon of the acetamide (B32628) group is characteristically found far downfield, typically in the range of 168-172 ppm. Carbons of the furan and thiazole aromatic rings would resonate in the approximate range of 110-160 ppm. The methyl carbon of the acetyl group would appear significantly upfield, usually around 20-25 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | Type | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| CH₃ | Methyl Protons | ~2.3 | ~24 |

| C=O | Carbonyl Carbon | - | ~170 |

| N-H | Amide Proton | Broad, variable | - |

| Thiazole-H | Aromatic Proton | ~7.5 - 8.0 | ~115 - 150 |

| Furan-H | Aromatic Protons | ~7.3 - 7.8 | ~112 - 155 |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (molecular formula C₉H₇N₃O₄S), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its monoisotopic mass.

Electron impact mass spectrometry studies on structurally similar 2-substituted 5-nitro-2-furyl thiazoles indicate that fragmentation patterns often involve specific cleavages of the molecular ion. researchgate.net Common fragmentation pathways would likely include the loss of the acetyl group, cleavage of the thiazole ring, and loss of the nitro group, leading to a series of characteristic fragment ions that help to confirm the compound's structure. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide would display several characteristic absorption bands.

Key expected absorptions include a sharp, strong peak for the amide carbonyl (C=O) stretch, typically around 1670-1700 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a band in the region of 3200-3400 cm⁻¹. Strong, characteristic peaks for the nitro group (NO₂) would be observed around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1350 cm⁻¹ (symmetric stretch). Vibrations corresponding to the C=C and C-N bonds of the aromatic furan and thiazole rings would be found in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 |

| C=O (Amide I) | Stretch | 1670 - 1700 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1350 |

| C=C/C=N (Aromatic) | Ring Stretch | 1400 - 1600 |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental for separating N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide from impurities and for quantifying its concentration.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used primarily for monitoring the progress of chemical reactions and for the initial assessment of compound purity. For N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, a silica (B1680970) gel plate typically serves as the stationary phase. A suitable mobile phase, often a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or acetone), would be selected to achieve good separation. The position of the compound on the developed plate is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization can be achieved under UV light, as the conjugated aromatic system of the molecule is expected to be UV-active.

High Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound and for monitoring its stability over time. A reversed-phase HPLC method is commonly employed for molecules of this type.

In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This highly sensitive and quantitative technique is essential for ensuring the quality and integrity of the compound in research settings.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. However, direct GC analysis of polar, low-volatility compounds such as Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- can be challenging. The presence of the amide (-NH-C=O) functional group, which contains an active hydrogen, can lead to issues like poor peak shape, thermal decomposition in the hot injector, and undesirable interactions with the stationary phase of the GC column. research-solution.comjfda-online.com To overcome these limitations, derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. youtube.com The most common strategies for a compound like Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- involve silylation and acylation. research-solution.com

Silylation is a widely used derivatization technique in which an active hydrogen atom in the analyte is replaced by a trimethylsilyl (B98337) (TMS) group. aliyuncs.com This modification effectively masks the polar amide group, reducing hydrogen bonding, increasing volatility, and enhancing thermal stability. youtube.com For Acetamide, N-(5-(4-thiazolyl)-2-furanyl)-, the reaction would target the hydrogen on the amide nitrogen.

Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net BSTFA is known for its high reactivity and is capable of silylating amides, often with the addition of a catalyst like trimethylchlorosilane (TMCS) to enhance its efficacy, especially for sterically hindered groups. aliyuncs.comnih.gov MSTFA is another powerful silylating reagent. The choice between them can depend on the specific analyte and the analytical requirements, as they can sometimes produce different fragmentation patterns in mass spectrometry (MS), which can be useful for structural confirmation. nih.gov

The derivatization reaction is typically performed by heating the sample with an excess of the silylating reagent in an appropriate aprotic solvent, such as pyridine (B92270) or acetonitrile, in a sealed vial to ensure the reaction proceeds to completion. nih.gov The resulting TMS derivative of Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- can then be readily analyzed by GC-MS, yielding sharp, symmetrical peaks and allowing for sensitive detection and quantification. nih.gov

| Reagent | Abbreviation | Typical Reaction Conditions | Key Advantages for Amide Derivatization |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heat at 60-80°C for 30-60 min in pyridine or acetonitrile. 1% TMCS often added as a catalyst. | Highly reactive; byproducts are volatile and cause minimal chromatographic interference. aliyuncs.com Effective for amides and hindered functional groups. phoenix-sci.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Heat at 60-80°C for 30-60 min in a suitable aprotic solvent. | Considered one of the most powerful TMS donors; byproducts are very volatile. researchgate.net |

Acylation is another effective derivatization strategy where the active hydrogen of the amide group is replaced with an acyl group. research-solution.comlabinsights.nl This is typically achieved using a perfluorinated acid anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). researchgate.net

The resulting N-acyl derivative of Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- is significantly more volatile and stable than the parent compound. research-solution.com A major advantage of using fluorinated acylating agents is the introduction of multiple electronegative fluorine atoms into the derivative. youtube.com This makes the resulting molecule highly responsive to an electron capture detector (ECD), a very sensitive and selective detector for halogenated compounds, enabling trace-level analysis. The reaction is generally rapid and can be performed at room temperature or with gentle heating in the presence of a catalyst or an acid scavenger like pyridine. researchgate.net

| Reagent | Abbreviation | Derivative Formed | Key Advantages for Amide Derivatization |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) derivative | Produces highly volatile derivatives. researchgate.net The TFA group provides excellent response with an Electron Capture Detector (ECD). |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) derivative | Forms stable derivatives with increased molecular weight, which can be useful for mass spectrometry. Also highly ECD-active. |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) derivative | Similar to TFAA and PFPA, creates stable and volatile derivatives with strong ECD response. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements within a compound. velp.com For a newly synthesized molecule like Acetamide, N-(5-(4-thiazolyl)-2-furanyl)-, elemental analysis serves as a crucial checkpoint to verify its elemental composition and confirm its empirical formula, thereby supporting the proposed molecular structure. azom.com

The technique typically involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. eltra.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified using various detection methods. The instrument provides the percentage of each element present in the sample.

The experimentally determined percentages ("Found" values) are then compared to the theoretical percentages ("Calculated" values) derived from the compound's molecular formula (C₉H₇N₃O₂S). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence of the sample's purity and confirms that its elemental composition matches the expected structure. acs.orgnih.gov This verification is a standard requirement in chemical research for the characterization of novel compounds. nih.gov

| Element | Molecular Formula: C₉H₇N₃O₂S | Calculated (%) | Found (%) (Hypothetical) | Difference (%) |

|---|---|---|---|---|

| Carbon (C) | (12.011 * 9) / 237.26 | 45.56 | 45.71 | +0.15 |

| Hydrogen (H) | (1.008 * 7) / 237.26 | 2.97 | 2.89 | -0.08 |

| Nitrogen (N) | (14.007 * 3) / 237.26 | 17.71 | 17.65 | -0.06 |

| Oxygen (O) | (15.999 * 2) / 237.26 | 13.49 | N/A | N/A |

| Sulfur (S) | (32.06 * 1) / 237.26 | 13.52 | 13.44 | -0.08 |

Note: Oxygen is often determined by difference rather than direct measurement.

Applications of N 4 5 Nitro 2 Furyl 2 Thiazolyl Acetamide in Chemical Biology and Research Tool Development

Utility as a Synthetic Building Block for Complex Chemical Entities

The furan (B31954) and thiazole (B1198619) rings are foundational components in the synthesis of more complex and often biologically active molecules. The thiazole ring, in particular, is a well-established pharmacophore present in numerous approved drugs. globalresearchonline.net Compounds featuring a furan ring connected to a thiazole can serve as versatile intermediates for the elaboration of more intricate chemical structures.

For instance, the furan moiety can be derived from readily available starting materials like 2-furoic acid. Through a series of chemical transformations, a furan-containing precursor can be used to construct fused heterocyclic systems. In one example of such a synthetic strategy, 3-(2-furanyl)-4-amino-5-mercapto-1,2,4-triazole was synthesized from 2-furoic acid and subsequently reacted with aromatic acids to yield complex 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. nih.gov This demonstrates how the furan ring can act as a stable core upon which more complex heterocyclic systems are built.

Similarly, the acetamide (B32628) group on a thiazole ring can be a point for further chemical modification. The nitrogen atom of the acetamide can undergo various coupling reactions, or the acetyl group itself could be modified or replaced to introduce different functionalities. This adaptability makes acetamide-bearing thiazoles valuable as building blocks in combinatorial chemistry and drug discovery programs. tsijournals.com

Below is a table summarizing the utility of related furan and thiazole derivatives as synthetic building blocks:

| Precursor Type | Synthetic Transformation | Resulting Complex Entity | Potential Application Area |

| Furan-containing triazole | Reaction with aromatic acids | Fused triazolo-thiadiazole systems | Agrochemicals, Pharmaceuticals nih.gov |

| Cyanoacetamide derivatives | Reaction with isothiocyanates and α-halocarbonyls | Thiazole and pyridine (B92270) derivatives | Heterocyclic synthesis tsijournals.com |

| N-propargylamines | Cyclization reactions | Thiazole and dihydrothiazole derivatives | Medicinal chemistry researchgate.net |

Application as a Chemical Probe for Investigating Biological Pathways

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors. For instance, some thiazole derivatives have been investigated as inhibitors of enzymes like DNA gyrase B, which is crucial for bacterial survival. nih.govresearchgate.net A molecule like N-(5-(4-thiazolyl)-2-furanyl)acetamide could potentially be modified to incorporate reporter groups (e.g., fluorescent tags or biotin) to create chemical probes for studying such targets.

The furan ring also contributes to the biological profile of molecules. Furan derivatives have been shown to possess a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties. ijabbr.comutripoli.edu.ly The combination of a furan and a thiazole ring could lead to compounds with unique biological activities or improved selectivity for their targets.

The following table outlines potential applications of thiazolyl-furanyl derivatives as chemical probes based on the known activities of related compounds:

| Compound Class | Biological Target/Pathway | Potential Application as a Chemical Probe |

| Thiazole derivatives | DNA Gyrase B | Probes for studying bacterial replication and for screening new antibacterial agents. nih.govresearchgate.net |

| Furan-containing compounds | Various cancer-related targets | Tools for investigating cancer cell proliferation and for identifying new anticancer drug leads. ijabbr.comutripoli.edu.ly |

| Thiazolidinone derivatives | HIF-1α–p300 interaction | Probes to study hypoxia-inducible factor (HIF) signaling pathways in cancer. clockss.org |

Contribution to the Broader Field of Heterocyclic Compound Chemistry Research

Research into compounds containing both furan and thiazole rings contributes to the broader field of heterocyclic chemistry in several ways. The synthesis of these hybrid molecules often requires the development of novel synthetic methodologies or the adaptation of existing ones. For example, the construction of the thiazole ring onto a furan scaffold can be achieved through various strategies, each with its own advantages and limitations. The exploration of these synthetic routes expands the toolkit available to synthetic chemists.

Furthermore, the study of the structure-activity relationships (SAR) of thiazolyl-furanyl derivatives provides valuable insights into how the combination of these two heterocycles influences their chemical and biological properties. Understanding how modifications to the furan or thiazole ring, or the linker connecting them, affect a molecule's activity can guide the design of new compounds with improved properties. nih.gov

The investigation of the physicochemical properties of these compounds, such as their solubility, stability, and electronic characteristics, also adds to the fundamental knowledge of heterocyclic chemistry. The interplay between the electron-rich furan ring and the thiazole ring can lead to interesting electronic properties that can be exploited in materials science or as catalysts.

Q & A

Q. What are the common synthetic routes for preparing Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or N-acylation reactions. For example:

- Step 1 : React 2-chloro-N-phenylacetamides with sodium azide in a toluene:water (8:2) solvent system under reflux for 5–7 hours to form azido intermediates .

- Step 2 : Subsequent functionalization involves coupling with heterocyclic amines (e.g., thiazole or furan derivatives) in the presence of catalysts like DMAP or under ultrasonication .

- Monitoring : Reaction progress is tracked via TLC (hexane:ethyl acetate 9:1) , and purification involves crystallization (ethanol) or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Use -NMR and -NMR to confirm the acetamide backbone and heterocyclic substituents .

- Purity Assessment : TLC for preliminary analysis, followed by HPLC for quantification .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How is the preliminary biological activity of this compound evaluated?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or antifungal disk diffusion methods .

- Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase for anti-exudative activity) using spectrophotometric assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Methodological Answer :

- Solvent Optimization : Replace toluene with polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

- Catalyst Screening : Compare DMAP, triethylamine, or ultrasound-assisted activation to reduce reaction time .

- Case Study : A 15% yield increase was achieved using THF instead of toluene for coupling with 4-phenylthiazol-2-amine .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines or enzyme concentrations) .

- Structural Analog Analysis : Test derivatives with incremental modifications (e.g., substituent position on the thiazole ring) to isolate active pharmacophores .

- Computational Modeling : Use molecular docking to predict binding affinities and validate with in vitro data .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this class of compounds?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize derivatives with modifications to the acetamide side chain, thiazole, or furan moieties .

- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to assess impact on activity .

- Key Finding : Anti-exudative activity increased by 40% when a sulfonyl group was introduced to the acetamide nitrogen .

Q. How to profile and quantify impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Identify impurities >0.1% using reverse-phase chromatography coupled with mass detection .

- NMR Spectroscopy : Detect trace solvents (e.g., residual toluene) via -NMR integration .

- Reference Standards : Compare against USP-grade materials for critical quality attributes .

Data Contradictions and Resolution

- Example : Conflicting reports on antimicrobial efficacy may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Standardize testing against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.